molecular formula C21H22N4O5 B2506161 1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 294198-01-9

1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2506161
CAS No.: 294198-01-9
M. Wt: 410.43
InChI Key: VBFOIFRNIAYQEV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline trione family, characterized by a fused pyrimidine-quinoline core with three ketone groups. Key structural features include:

  • Tetramethyl substituents: Methyl groups at positions 1, 3, and two at position 8, contributing to steric bulk and influencing conformational stability .
  • Tetrahydropyrimidoquinoline skeleton: The partially hydrogenated core reduces planarity, possibly improving solubility compared to fully aromatic analogs .

Properties

IUPAC Name

1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-21(2)9-13-16(14(26)10-21)15(11-6-5-7-12(8-11)25(29)30)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFOIFRNIAYQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,8,8-Tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex heterocyclic compound with significant biological activity. Its structure includes a quinoline moiety fused with a pyrimidine ring system that contributes to its pharmacological properties. This article reviews the biological activities associated with this compound based on recent research findings.

  • Molecular Formula : C21H22N4O5
  • Molecular Weight : 410.423 g/mol
  • Melting Point : 226 - 228 °C
  • LogP : 2.854 (indicates moderate lipophilicity)

Anticancer Activity

Research indicates that derivatives of quinoline and pyrimidine exhibit potent anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

  • Mechanism of Action : The compound may induce apoptosis and cell cycle arrest in cancer cells. It has shown effectiveness in inhibiting tumor growth through multiple pathways including angiogenesis inhibition and direct cytotoxicity to cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:

  • Tested Strains : E. coli, S. aureus
  • Inhibition Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of the compound has been assessed through various assays:

  • DPPH Assay : The compound exhibited significant free radical scavenging activity.
  • Mechanism : It is believed to donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .

Study 1: Anticancer Effects

A study conducted on human leukemia cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound at concentrations above 10 µM.

Study 2: Antimicrobial Evaluation

In vitro testing against S. aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a therapeutic agent for infections caused by resistant bacterial strains.

Data Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in leukemia cells
AntimicrobialInhibits growth of S. aureus
AntioxidantScavenges DPPH radicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related pyrimido[4,5-b]quinoline triones:

Compound Name Substituent at Position 5 Molecular Formula Melting Point (°C) Synthesis Method Key References
Target Compound 3-Nitrophenyl C₂₂H₂₁N₅O₅* N/A Multi-component (theoretical)
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl)-... (2i) 4-Chlorobenzyloxy-3-methoxyphenyl C₂₉H₂₆ClN₃O₅ N/A Multi-component
5-(2,4-Dichlorophenyl)-1,3,8,8-tetramethyl-... 2,4-Dichlorophenyl C₂₁H₂₀Cl₂N₄O₃ 340 Carbocationic catalytic system
5-[4-(Methylthio)phenyl]-8,8-dimethyl-... 4-(Methylthio)phenyl C₂₀H₂₁N₃O₃S N/A Not specified
2-Methylthio-5-(3,4,5-trimethoxyphenyl)-... (4d) 3,4,5-Trimethoxyphenyl C₂₅H₂₁N₃O₆S 265 Multi-component

*Molecular formula inferred from structural analogy.

Key Observations:
  • Substituent Diversity: The phenyl ring at position 5 varies in electron properties: Electron-withdrawing groups (NO₂ in target, Cl in ) may enhance stability or bioactivity. Electron-donating groups (OCH₃ in , SCH₃ in ) could improve solubility or alter binding interactions.
  • Stereoelectronic Effects : The nitro group in the target compound may increase electrophilicity compared to methoxy or methylthio substituents, influencing reactivity in further functionalization .

Physical and Spectral Properties

  • Melting Points : Higher melting points (e.g., 340°C for dichlorophenyl analog ) correlate with increased molecular symmetry or stronger intermolecular forces. The nitro group in the target compound may similarly elevate its melting point.
  • Spectral Data : While IR and NMR data for the target are unavailable, analogs show:
    • IR : Strong C=O stretches near 1650–1700 cm⁻¹ .
    • NMR : Methyl groups resonate at δ 0.85–3.67 ppm, with aromatic protons between δ 6.57–8.98 ppm .

Q & A

Q. What are the optimal synthetic routes for 1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, and how can reaction yields be improved?

Methodological Answer: The synthesis of structurally related pyrimidoquinoline derivatives typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example, analogous compounds require organic solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C or acidic/basic conditions) under controlled temperatures (60–120°C) to optimize yields . To improve yields, researchers should:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of nitroaryl precursors and methylating agents.
  • Purify intermediates using column chromatography or recrystallization to minimize side reactions.

Q. How should researchers characterize the molecular structure of this compound using spectroscopic methods?

Methodological Answer: Key spectroscopic techniques include:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and methyl group environments. For example, methyl protons in analogous compounds resonate at δ 1.2–1.8 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
  • IR Spectroscopy : Identify carbonyl stretches (1665–1705 cm1^{-1}) and nitro group vibrations (1520–1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HR-MS) can verify molecular formulas (e.g., [M+Na$ ^+ $$
    peaks) and isotopic patterns for nitro groups .

Q. What preliminary bioactivity screening methods are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. For instance, pyrimidoquinoline derivatives with nitro substituents show moderate activity (MIC: 8–32 µg/mL) .
  • Enzyme Inhibition Studies : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity measurements) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 1,3,8,8-tetramethyl-5-(3-nitrophenyl)-tetrahydropyrimidoquinoline derivatives?

Methodological Answer:

  • DFT Calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attacks. The nitro group’s electron-withdrawing effect may stabilize the quinoline core but reduce solubility .
  • Molecular Dynamics Simulations : Assess conformational stability in solvents (e.g., water vs. DMSO) to guide formulation studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw). For example, discrepancies in aromatic proton assignments may arise from solvent effects or tautomerism .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures, particularly for nitro-substituted analogs .

Q. What experimental designs are appropriate for assessing the compound’s environmental fate and toxicity?

Methodological Answer:

  • Ecotoxicity Assays : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential .
  • Degradation Studies : Simulate photolysis/hydrolysis under UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .

Q. How can researchers investigate the compound’s structure-activity relationship (SAR) for drug discovery?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with methoxy or halogen groups) and compare bioactivity .
  • Pharmacophore Mapping : Use docking studies to identify key interactions (e.g., hydrogen bonding with nitro groups) in target proteins like kinases .

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